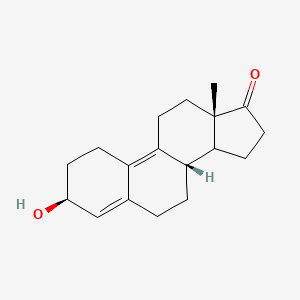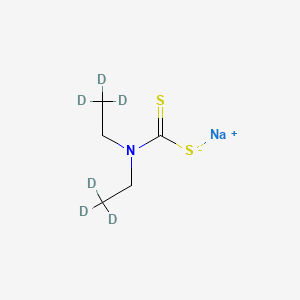
3beta-Hydroxy-estra-4,9-dien-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-estra-4,9-dien-17-one typically involves the reduction of a precursor compound under specific conditions. One method involves using a compound as a substrate and subjecting it to a reduction reaction in the presence of a hydrogen donor, a coenzyme, a cosolvent, and carbonyl reductase .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3beta-Hydroxy-estra-4,9-dien-17-one undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen donors, coenzymes, and carbonyl reductase for reduction reactions . Specific conditions such as temperature, pressure, and solvent choice can vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield 17beta-hydroxy-estra-4,9-dien-3-one .
Applications De Recherche Scientifique
3beta-Hydroxy-estra-4,9-dien-17-one is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other steroidal compounds.
Biology: In studies related to steroid metabolism and function.
Medicine: As a research tool to understand the effects of steroidal compounds on biological systems.
Industry: In the development of new steroidal drugs and therapies.
Mécanisme D'action
The mechanism of action of 3beta-Hydroxy-estra-4,9-dien-17-one involves its interaction with specific molecular targets and pathways. It acts as a precursor or intermediate in the synthesis of other steroidal compounds, influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estra-4,9-dien-17-one: A closely related compound with similar chemical properties.
17beta-Hydroxy-estra-4,9-dien-3-one: Another related compound formed through reduction reactions.
Uniqueness
3beta-Hydroxy-estra-4,9-dien-17-one is unique due to its specific structure and the presence of a hydroxyl group at the 3beta position. This structural feature influences its chemical reactivity and biological activity, making it a valuable compound for research purposes .
Propriétés
Formule moléculaire |
C18H24O2 |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
(3S,8S,13S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12,15-16,19H,2-9H2,1H3/t12-,15+,16?,18-/m0/s1 |
Clé InChI |
QDFACJJKOZIYTJ-UDOSGHBDSA-N |
SMILES isomérique |
C[C@]12CCC3=C4CC[C@@H](C=C4CC[C@H]3C1CCC2=O)O |
SMILES canonique |
CC12CCC3=C4CCC(C=C4CCC3C1CCC2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-bromo-7-methoxy-1-tosyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13711146.png)
![3-[5-(4-Ethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/structure/B13711148.png)
![2-Methyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B13711156.png)

![[6-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]-5-quinoxalinyl]dimethylphosphine Oxide](/img/structure/B13711164.png)







![2-[(Chloromethoxy)methyl]anisole](/img/structure/B13711220.png)

